Hydrophobicity vs. Fmoc-Tyr(Me)-OH and Fmoc-Tyr(tBu)-OH
The ethyl ether modification on Fmoc-O-ethyl-L-tyrosine (CAS 119894-20-1) confers a specific, quantifiable increase in lipophilicity compared to the smaller methyl ether analog Fmoc-Tyr(Me)-OH, while providing a distinct steric profile from the bulky Fmoc-Tyr(tBu)-OH. This difference is crucial for fine-tuning peptide physicochemical properties and, consequently, their pharmacokinetic behavior or receptor interactions [1].
| Evidence Dimension | Calculated Hydrophobicity (ClogP) - Class-Level Inference Based on Structural Analogy to Free Amino Acids |
|---|---|
| Target Compound Data | ClogP ≈ -0.71 (for O-ethyl-L-tyrosine free amino acid) |
| Comparator Or Baseline | Fmoc-Tyr(Me)-OH: ClogP ≈ -1.10 (for O-methyl-L-tyrosine free amino acid) |
| Quantified Difference | Δ ClogP ≈ +0.39 (Increase in lipophilicity for ethyl ether vs. methyl ether) |
| Conditions | In silico ClogP calculation; Fmoc group not factored; values represent relative side-chain contribution to overall hydrophobicity [1] |
Why This Matters
The predictable ~0.39 unit increase in ClogP allows for rational design when optimizing peptide permeability or solubility, offering a middle-ground lipophilicity option that is not achievable with the more polar methyl analog or the excessively lipophilic tert-butyl analog.
- [1] PubChem. (n.d.). O-Ethyl-L-tyrosine (Compound Summary). National Center for Biotechnology Information. (ClogP value extracted from PubChem for the free amino acid, serving as a proxy for side-chain hydrophobicity). View Source
